
1,3-Diacetyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diacetyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of acetyl groups at the 1 and 3 positions of the uracil ring, along with a fluorine atom at the 5 position. The modifications in its structure are designed to enhance its pharmacokinetic properties and reduce toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-5-fluorouracil typically involves the acetylation of 5-fluorouracil. The process begins with the reaction of 5-fluorouracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-diacetyl-5-fluorouracil follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diacetyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5-fluorouracil.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uracil derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Diacetyl-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3-diacetyl-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The acetyl groups are believed to enhance the compound’s ability to penetrate cell membranes, improving its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil.
Uniqueness
1,3-Diacetyl-5-fluorouracil is unique due to its acetyl modifications, which enhance its pharmacokinetic properties and reduce toxicity compared to 5-fluorouracil. These modifications make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
75410-08-1 |
|---|---|
Molekularformel |
C8H7FN2O4 |
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
1,3-diacetyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-3-6(9)7(14)11(5(2)13)8(10)15/h3H,1-2H3 |
InChI-Schlüssel |
PNPZIWCKOWTFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C(=O)N(C1=O)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



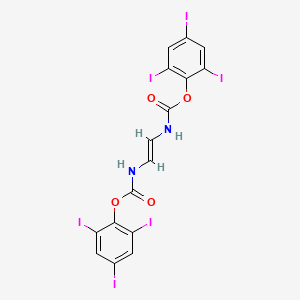

![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
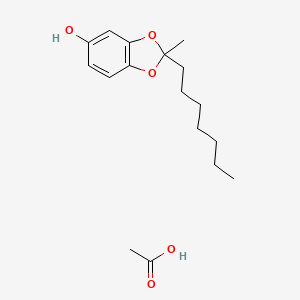
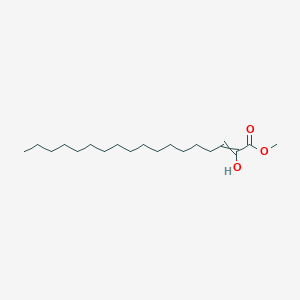
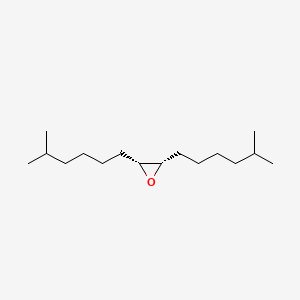
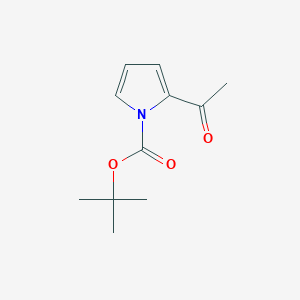
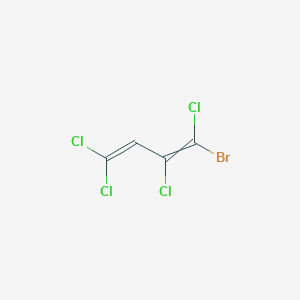
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
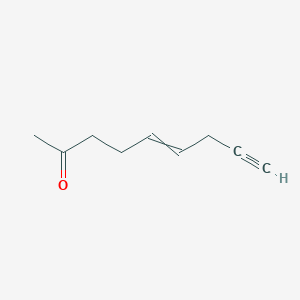
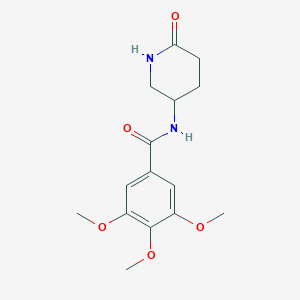

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
